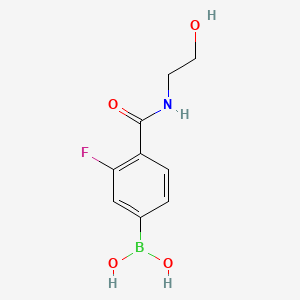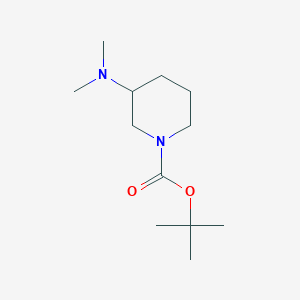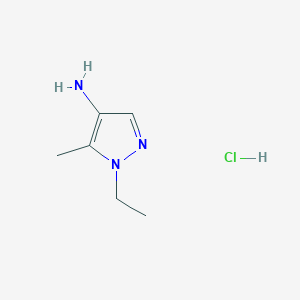
(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” is C13H11BFNO3 . The average mass is 259.041 Da .Chemical Reactions Analysis
Boronic acids like “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” can be used as reactants in coupling reactions . They can also undergo protodeboronation and hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids like “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” can vary. For example, phenylboronic acid, a related compound, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216-219 °C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic acids, including fluorophenylboronic acids, are used as reagents in this process .
- Methods of Application: The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of boronic acids with other organic compounds . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis .
Synthesis of Liquid Crystalline Compounds
- Scientific Field: Material Science
- Application Summary: Fluorophenylboronic acids have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The synthesis of these novel liquid crystalline compounds could have potential applications in the development of new materials .
Synthesis of Biologically Active Terphenyls
- Scientific Field: Medicinal Chemistry
- Application Summary: Fluorophenylboronic acids have been used in the synthesis of biologically active terphenyls .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The synthesis of these biologically active terphenyls could have potential applications in the development of new drugs .
Synthesis of o-Phenylphenols
- Scientific Field: Organic Chemistry
- Application Summary: Fluorophenylboronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The synthesis of these o-phenylphenols could have potential applications in the development of new drugs .
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Scientific Field: Organic Chemistry
- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The synthesis of these compounds could have potential applications in the development of new drugs .
Rhodium-Catalyzed Intramolecular Amination
- Scientific Field: Organic Chemistry
- Application Summary: Phenylboronic acid has been used in rhodium-catalyzed intramolecular amination .
- Methods of Application: This involves rhodium-catalyzed reactions . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results/Outcomes: The synthesis of these compounds could have potential applications in the development of new drugs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-8-5-6(10(15)16)1-2-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVHZGEFMLELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660265 | |
| Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874289-21-1 | |
| Record name | B-[3-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)
![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)

